Chloro(3-methoxyphenyl)mercury
Description
Chloro(3-methoxyphenyl)mercury is an organomercury compound characterized by a mercury atom bonded to a chlorine atom and a 3-methoxyphenyl group. Organomercury compounds are known for their stability, reactivity, and applications in organic synthesis and catalysis . The 3-methoxy substituent on the phenyl ring likely influences electronic and steric properties, affecting solubility, toxicity, and interaction with biological targets .
Properties
CAS No. |
5961-61-5 |
|---|---|
Molecular Formula |
C7H7ClHgO |
Molecular Weight |
343.17 g/mol |
IUPAC Name |
chloro-(3-methoxyphenyl)mercury |
InChI |
InChI=1S/C7H7O.ClH.Hg/c1-8-7-5-3-2-4-6-7;;/h2-3,5-6H,1H3;1H;/q;;+1/p-1 |
InChI Key |
ZQFBTXOJZJFEJQ-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC(=CC=C1)[Hg]Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Chloro(3-methoxyphenyl)mercury typically involves the reaction of 3-methoxyphenylmercury acetate with hydrochloric acid. The reaction proceeds as follows: [ \text{C}_7\text{H}_7\text{HgO}_2\text{C}_2\text{H}_3 + \text{HCl} \rightarrow \text{C}_7\text{H}_7\text{ClHgO} + \text{CH}_3\text{COOH} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: Chloro(3-methoxyphenyl)mercury undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The mercury center can undergo oxidation or reduction, altering the oxidation state of mercury.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and halides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, e.g., thiol substitution forms mercaptides.
Oxidation and Reduction Reactions: Products include various mercury oxidation states and corresponding organic derivatives.
Scientific Research Applications
Chloro(3-methoxyphenyl)mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Chloro(3-methoxyphenyl)mercury involves its ability to interact with thiol groups in proteins and enzymes, leading to inhibition of their activity. This interaction is primarily due to the high affinity of mercury for sulfur atoms. The compound can also disrupt cellular processes by binding to other nucleophilic sites within cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Mercury Compounds
Substitution Patterns and Electronic Effects
The position and type of substituents on the phenyl ring significantly impact chemical behavior. For example:
- Chloro(2-methoxyethyl)mercury (): This compound features a methoxy group on an ethyl chain rather than a phenyl ring. The absence of aromatic conjugation reduces its stability compared to arylmercury compounds like Chloro(3-methoxyphenyl)mercury.
- Phenylmercuric acetate (): The acetate group enhances solubility in polar solvents, whereas the 3-methoxy group in this compound may increase lipophilicity, influencing membrane permeability in biological systems .
Table 1: Structural Comparison of Selected Mercury Compounds
| Compound | Chemical Formula | Key Substituent | Notable Properties |
|---|---|---|---|
| This compound | C₇H₇ClHgO | 3-methoxyphenyl | Likely high lipophilicity, moderate stability |
| Phenylmercuric acetate | C₈H₈HgO₂ | Phenyl + acetate | Water-soluble, used as fungicide |
| Methylmercuric chloride | CH₃HgCl | Methyl | High neurotoxicity, bioaccumulative |
| Chloro(2-thienyl)mercury | C₄H₃ClHgS | 2-thienyl | Enhanced reactivity in catalysis |
Fluorescence and Photophysical Properties
Fluorescence behavior in mercury compounds correlates with substituent electronic effects:
Stability and Thermodynamic Considerations
Mercury(II) forms highly stable chloro complexes, as seen in HgCl₂ (). This compound likely exhibits moderate stability due to the strong Hg-Cl bond, though the methoxy group’s electron-donating nature could weaken Hg-C bonding compared to electron-withdrawing substituents. This balance may influence degradation pathways and environmental persistence .
Environmental and Regulatory Implications
Organomercury compounds are regulated under international conventions (e.g., Hong Kong Convention) due to their toxicity and persistence .
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